6-Methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
6-Methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of a broader class of triazolopyrimidines, which are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine typically involves the annulation of a pyrimidine moiety to a triazole ring. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the Dimroth rearrangement of triazolopyrimidines . These reactions are generally carried out under mild conditions, often at room temperature, and may involve catalysts such as iron (III) chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would apply. This includes optimizing reaction conditions for yield and purity, scaling up the reaction volumes, and ensuring the availability of high-quality starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
6-Methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted triazolopyrimidines .
Scientific Research Applications
6-Methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, disrupting its function and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1,2,4-Triazolo[1,5-a]pyrimidine
Uniqueness
6-Methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern and the resulting biological activities. Compared to other similar compounds, it has shown superior cytotoxic activities against certain cancer cell lines and has unique binding properties with molecular targets like CDK2 .
Properties
Molecular Formula |
C9H7N5 |
---|---|
Molecular Weight |
185.19 g/mol |
IUPAC Name |
10-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene |
InChI |
InChI=1S/C9H7N5/c1-6-7-4-11-9-12-5-13-14(9)8(7)2-3-10-6/h2-5H,1H3 |
InChI Key |
YQMLPORPCVKJDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C=NC3=NC=NN23 |
Origin of Product |
United States |
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